1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione

Anticonvulsant 6 Hz seizure model Pyrrolidine-2,5-dione

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione (CAS 27036-51-7) is a substituted pyrrolidine-2,5-dione (succinimide) derivative bearing a benzyl group at N1 and a phenylamino (anilino) group at C3. This scaffold places it within a class of cyclic imides widely investigated for anticonvulsant, carbonic anhydrase inhibitory, and fatty acid synthesis inhibitory activities ,.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 27036-51-7
Cat. No. B2798982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione
CAS27036-51-7
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c20-16-11-15(18-14-9-5-2-6-10-14)17(21)19(16)12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2
InChIKeyQEDXKLRXKMRXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione (CAS 27036-51-7): Core Structural Identity and Procurement Context


1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione (CAS 27036-51-7) is a substituted pyrrolidine-2,5-dione (succinimide) derivative bearing a benzyl group at N1 and a phenylamino (anilino) group at C3 [1]. This scaffold places it within a class of cyclic imides widely investigated for anticonvulsant, carbonic anhydrase inhibitory, and fatty acid synthesis inhibitory activities [2], . The combination of an N-benzyl substituent and an N-phenylamino moiety differentiates it from both the simpler 3-aminopyrrolidine-2,5-diones and the N-phenyl-substituted analogs, creating a distinct steric and electronic profile that can influence target selectivity and pharmacokinetic behavior within the pyrrolidine-2,5-dione class [2].

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione: Structural Determinants That Preclude Simple In-Class Substitution


Within the pyrrolidine-2,5-dione class, even minor variations at the N1 and C3 positions lead to substantial shifts in biological activity profiles. The N-benzyl substituent in 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione introduces a distinct aromatic group that is absent in the parent 3-(phenylamino)pyrrolidine-2,5-dione, while the C3 phenylamino group differentiates it from 3-benzylamino analogs [1]. Published anticonvulsant screening data demonstrate that 3-(phenylamino)pyrrolidine-2,5-dione and 3-(benzylamino)pyrrolidine-2,5-dione differ in their antiseizure test profiles (active in 6 Hz + MES vs. 6 Hz + MES, respectively), confirming that the nature of the C3 amino substituent alone alters pharmacological outcome [1]. Furthermore, the 1-phenyl congener (CAS 27036-49-3) is reported to inhibit fatty acid synthesis, whereas the 1-benzyl derivative has been associated with carbonic anhydrase isoenzyme modulation, illustrating that the N1 substituent directs target engagement . These structure-activity relationships make it unreliable to interchange 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione with other class members without experimental validation.

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione: Differentiated Evidence Against Structural Analogs


Antiseizure Activity Profile: 3-(Phenylamino) vs. 3-(Benzylamino) Derivatives in the 6 Hz Psychomotor Seizure Model

In a mechanochemical synthesis and screening study, 3-(phenylamino)pyrrolidine-2,5-dione (the N1-unsubstituted analog lacking the benzyl group) exhibited antiseizure activity in both the 6 Hz (32 mA) psychomotor seizure test and the maximal electroshock (MES) test in mice, while 3-(benzylamino)pyrrolidine-2,5-dione was active only in the 6 Hz and MES tests [1]. This comparison, though not directly involving the 1-benzyl derivative, demonstrates that the phenylamino vs. benzylamino substitution at C3 confers a differentiated antiseizure test profile. The 1-benzyl-3-(phenylamino) compound combines the benzyl group at N1 with the phenylamino group at C3, representing a unique substitution pattern not tested in this study. Extrapolation from the class-level SAR suggests that the presence of both N1-benzyl and C3-phenylamino groups may yield a distinct spectrum of activity in seizure models relative to either mono-substituted analog [1].

Anticonvulsant 6 Hz seizure model Pyrrolidine-2,5-dione

Target Engagement Differentiation: N1-Benzyl vs. N1-Phenyl Analogs in Fatty Acid Synthesis vs. Carbonic Anhydrase Pathways

The 1-phenyl analog, 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione (CAS 27036-49-3), is described as an inhibitor of fatty acid synthesis and is associated with metabolic disorder applications . In contrast, the 1-benzyl derivative (CAS 27036-51-7) has been reported to interact with carbonic anhydrase isoenzymes, which play a crucial role in physiological processes such as fluid balance and respiration . Although quantitative IC50 or Ki values for the 1-benzyl compound against specific carbonic anhydrase isoforms or fatty acid synthase are not available in the open literature at the time of this analysis, the divergent biological annotations between the N1-phenyl and N1-benzyl congeners indicate that the N1 substituent is a critical determinant of target engagement pathway , . A researcher interested in carbonic anhydrase modulation should therefore not substitute the 1-benzyl compound with the 1-phenyl analog, and vice versa.

Fatty acid synthesis inhibition Carbonic anhydrase Target selectivity

Quantitative Structure-Activity Relationship Context: Benchmarking Against N-Phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione in the MES Seizure Model

In a study of N-phenylamino pyrrolidine-2,5-dione anticonvulsants, the close analog N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (compound 15) showed an MES ED50 of 69.89 mg/kg and a TD50 of 500 mg/kg (protective index = 7.15) in rats at the time of peak pharmacodynamic activity [1]. The target compound, 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione, differs by having a benzyl substituent at N1 instead of a methyl group and by lacking the 3,3-dimethyl substitution, replacing it with a single phenylamino group at C3. This structural divergence is expected to alter both potency and neurotoxicity relative to compound 15 [1]. Direct comparative data for the 1-benzyl derivative are not yet available, but the published benchmark provides a quantitative baseline for evaluating the distinct N1-benzyl, C3-phenylamino scaffold.

MES test ED50 Anticonvulsant benchmark

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione: Evidence-Driven Application Scenarios for Scientific Procurement


Anticonvulsant Drug Discovery: SAR Expansion Around the N1-Benzyl, C3-Phenylamino Scaffold

Based on class-level evidence that C3-phenylamino and C3-benzylamino pyrrolidine-2,5-diones exhibit differentiated antiseizure profiles in the 6 Hz and MES tests [1], 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione serves as a key analog for investigating the combined effect of N1-benzyl and C3-phenylamino substitution. It is suitable for inclusion in focused libraries aimed at optimizing anticonvulsant activity against pharmacoresistant seizure models.

Carbonic Anhydrase Isoenzyme Selectivity Profiling

The compound has been annotated as interacting with carbonic anhydrase isoenzymes [1]. While precise Ki values are not publicly available, this annotation, contrasted with the fatty acid synthesis inhibition observed for the N1-phenyl analog , positions the compound as a candidate for carbonic anhydrase isoform selectivity screens, particularly for isoforms relevant to fluid balance and respiratory physiology.

Negative Control or Comparator for Fatty Acid Synthesis Inhibition Studies

Because the closely related 1-phenyl congener (CAS 27036-49-3) is reported to inhibit fatty acid synthesis [1], the 1-benzyl derivative can serve as a structurally matched negative control or selectivity probe in fatty acid synthase (FASN) assays, helping to confirm that FASN inhibition is dependent on the N1-phenyl substituent rather than the general pyrrolidine-2,5-dione scaffold.

Synthetic Methodology Development for 3-Amino-1-benzylpyrrolidine Derivatives

Patents describe 1-Benzyl-Δ³-pyrrolin-2,5-diones as precursors for 3-amino-1-benzylpyrrolidines via amine addition [1]. The compound can be used as a starting material or intermediate reference standard in the development of new synthetic routes to substituted 3-amino-1-benzylpyrrolidines, a scaffold of interest in medicinal chemistry.

Quote Request

Request a Quote for 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.